molecular formula C7H8N2O3 B13866882 3-(2-Formylimidazol-1-yl)propanoic acid

3-(2-Formylimidazol-1-yl)propanoic acid

Cat. No.: B13866882
M. Wt: 168.15 g/mol
InChI Key: PONOMZZGMGKBJT-UHFFFAOYSA-N
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Description

3-(2-Formylimidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a formyl group and a propanoic acid chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under controlled conditions to ensure high yield and purity. Catalysts like Cu(II) and Fe3O4@SiO2-EP-HEAF are used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formylimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(2-Carboxyimidazol-1-yl)propanoic acid.

    Reduction: 3-(2-Hydroxymethylimidazol-1-yl)propanoic acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Formylimidazol-1-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness: 3-(2-Formylimidazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(2-formylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-5-6-8-2-4-9(6)3-1-7(11)12/h2,4-5H,1,3H2,(H,11,12)

InChI Key

PONOMZZGMGKBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C=O)CCC(=O)O

Origin of Product

United States

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